molecular formula C11H14O3 B1442406 2-Ethyl-4-methoxy-3-methylbenzoic acid CAS No. 1181770-76-2

2-Ethyl-4-methoxy-3-methylbenzoic acid

Cat. No.: B1442406
CAS No.: 1181770-76-2
M. Wt: 194.23 g/mol
InChI Key: OLTLAARDTZTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethyl, methoxy, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methoxy-3-methylbenzoic acid typically involves the alkylation and methoxylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of 4-methoxybenzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by methylation using methyl iodide and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-4-methoxy-3-methylbenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2-Methoxy-4-methylbenzoic acid
  • 3-Methoxy-4-methylbenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 2-Ethyl-4-methoxy-3-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct chemical reactivity patterns .

Properties

IUPAC Name

2-ethyl-4-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTLAARDTZTCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.50 g of 4-methoxy-2,3-dimethylbenzoic acid (G1) are dissolved in 160 ml of tetrahydrofuran under a nitrogen atmosphere and cooled to (−) 78° C. 11.5 ml of sec-BuLi are subsequently added dropwise at such a rate that the temperature of the reaction solution does not exceed (−) 65° C. When the addition is complete, the reddish reaction solution is stirred for a further 30 min with cooling. 3.59 ml of methyl iodide are then slowly added drop-wise. The cooling is subsequently removed, and the mixture is stirred for 1 h. For work-up, 160 ml of water are carefully added. The solution is subsequently extracted twice with 130 ml of ethyl acetate each time. The aqueous phase is cooled in an ice bath with stirring, acidified using 1.0 M HCl and filtered after 30 min. The filter cake is rinsed with cold water and subsequently recrystallised from 2-propanol. The crystals are filtered off with suction and dried for 2 h at 70° C. in vacuo, giving 1.90 g of the title compound as a colourless, crystalline solid having a melting point of 176.7° C.; MS: 194.2 (M+); TLC: Rf=0.29 (diethyl ether/petroleum ether 1:1 parts by volume).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.59 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20.0 g of 4-methoxy-2,3-dimethylbenzoic acid (C1) are dissolved in one litre of tetrahydrofuran in a dry nitrogen atmosphere and subsequently cooled to −78° C. 300 ml of sec-butyllithium (1.4 M in cyclohexane) are then added dropwise to give a red solution. The red solution is stirred at −78° C. for a further hour. 34.5 ml of methyl iodide are then added, and the resultant suspension is stirred for one hour without cooling. 300 ml of water are subsequently added, and the solution is extracted, using ethyl acetate, twice with 300 ml of ethyl acetate each time. The aqueous phase is subsequently filtered, the filtrate is cooled in an ice bath, adjusted to pH 1 by addition of hydrochloric acid (3.0 M) and stirred for a further 30 minutes. The suspension is then filtered and washed with water. The filter cake is dried at 110° C. in vacuo, giving 20.9 g of the title compound as colourless solid having a melting point of 180° C. (MS: 195.2 (MH+)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
34.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methoxy-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methoxy-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4-methoxy-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4-methoxy-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4-methoxy-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4-methoxy-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.